2-Methyl-3-(trifluoromethyl)non-2-EN-4-ynenitrile
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Overview
Description
2-Methyl-3-(trifluoromethyl)non-2-EN-4-ynenitrile is a chemical compound that belongs to the class of trifluoromethylated compounds These compounds are characterized by the presence of a trifluoromethyl group (-CF3), which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trifluoromethyl)non-2-EN-4-ynenitrile typically involves the introduction of the trifluoromethyl group into the molecular structure. One common method is the reaction of a suitable precursor with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H). The reaction conditions often require the presence of a base, such as potassium carbonate (K2CO3), and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of the compound. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(trifluoromethyl)non-2-EN-4-ynenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
2-Methyl-3-(trifluoromethyl)non-2-EN-4-ynenitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the effects of trifluoromethylation on biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(trifluoromethyl)non-2-EN-4-ynenitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s binding affinity to enzymes, receptors, and other proteins, thereby modulating their activity. The electronegativity and steric effects of the trifluoromethyl group can also affect the compound’s reactivity and stability, leading to specific biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Methyl-3-(trifluoromethyl)non-2-EN-4-ynenitrile include:
- 2-Methyl-3-(trifluoromethyl)aniline
- 4-Methyl-3-(trifluoromethyl)aniline
- 2-Methyl-3-(trifluoromethyl)benzoic acid .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a trifluoromethyl group with a nitrile and an alkyne moiety. This structural arrangement imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. Additionally, the presence of the nitrile group can enhance the compound’s ability to form coordination complexes with metal ions, making it valuable in catalysis and material science .
Properties
CAS No. |
201225-66-3 |
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Molecular Formula |
C11H12F3N |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-methyl-3-(trifluoromethyl)non-2-en-4-ynenitrile |
InChI |
InChI=1S/C11H12F3N/c1-3-4-5-6-7-10(9(2)8-15)11(12,13)14/h3-5H2,1-2H3 |
InChI Key |
HSXCFXSLKIYGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=C(C)C#N)C(F)(F)F |
Origin of Product |
United States |
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